ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under ambient conditions . Another method involves starting with 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid and reacting it with ethanol to produce the desired ester .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different functional groups or reduction to remove certain substituents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted thieno[3,2-b]pyrrole derivatives .
Scientific Research Applications
Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Compounds with a thieno[3,2-b]pyrrole core have shown potential antiviral and anticancer activities.
Material Science: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom and ester group play crucial roles in its reactivity and binding to specific enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
- Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Uniqueness
Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.
Properties
CAS No. |
1381776-45-9 |
---|---|
Molecular Formula |
C10H10BrNO2S |
Molecular Weight |
288.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.